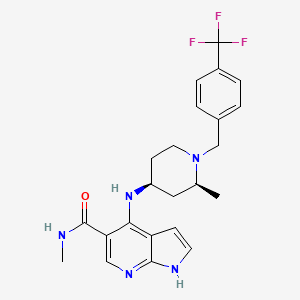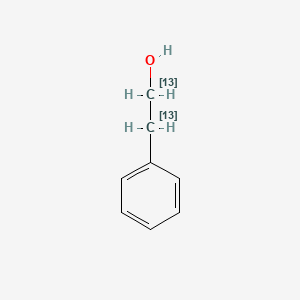
2-Phenylethanol-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethanol-13C2: is a stable isotope-labeled compound, specifically a carbon-13 labeled version of 2-phenylethanol. This compound is used primarily in scientific research as a tracer in metabolic studies and as an internal standard in mass spectrometry. The carbon-13 labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylethanol-13C2 typically involves the incorporation of carbon-13 into the phenylethanol molecule. One common method is the reduction of styrene oxide-13C2 using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes. For example, the biotransformation of phenylalanine-13C2 by microorganisms such as yeast or bacteria can produce this compound. This method is advantageous as it can be more environmentally friendly and cost-effective compared to chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylethanol-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-phenylacetaldehyde-13C2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 2-phenylethylamine-13C2 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 2-Phenylacetaldehyde-13C2.
Reduction: 2-Phenylethylamine-13C2.
Substitution: Various substituted phenylethyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Phenylethanol-13C2 is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways. It is also used as an internal standard in mass spectrometry for the quantification of phenylethanol in complex mixtures.
Biology: In biological research, this compound is used to study the metabolic pathways of phenylethanol in microorganisms and higher organisms. It helps in understanding the biosynthesis and degradation of aromatic compounds.
Medicine: In pharmacokinetic studies, this compound is used to investigate the absorption, distribution, metabolism, and excretion (ADME) of phenylethanol in the body. It is also used in the development of new drugs and therapeutic agents.
Industry: this compound is used in the fragrance and flavor industry as a standard for quality control and to study the stability and degradation of phenylethanol in various products.
Wirkmechanismus
The mechanism of action of 2-phenylethanol-13C2 involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The carbon-13 labeling allows for the tracking of its transformation and interaction with various enzymes and molecular targets. In microbial systems, it can inhibit the growth of certain bacteria and fungi by disrupting their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-Phenylethanol: The non-labeled version of 2-phenylethanol, commonly used in fragrances and flavors.
2-Phenylethanol-d4: A deuterium-labeled version used in similar applications as 2-phenylethanol-13C2.
2-Phenylethanol-d5: Another deuterium-labeled version with five deuterium atoms.
Uniqueness: this compound is unique due to its carbon-13 labeling, which provides distinct advantages in tracking and quantification in scientific research. Unlike deuterium-labeled compounds, carbon-13 labeling does not significantly alter the chemical properties of the molecule, making it more suitable for certain types of studies.
Eigenschaften
Molekularformel |
C8H10O |
|---|---|
Molekulargewicht |
124.15 g/mol |
IUPAC-Name |
2-phenyl(1,2-13C2)ethanol |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6+1,7+1 |
InChI-Schlüssel |
WRMNZCZEMHIOCP-AKZCFXPHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[13CH2][13CH2]O |
Kanonische SMILES |
C1=CC=C(C=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


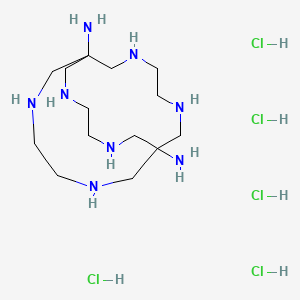
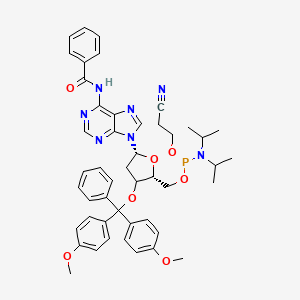
![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
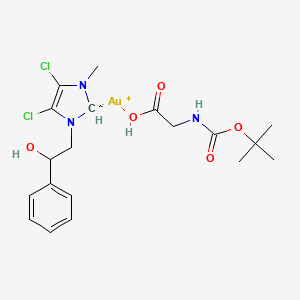


![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
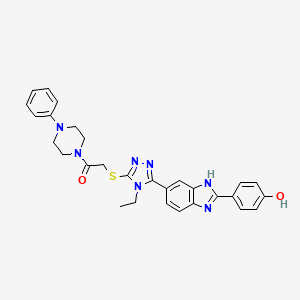
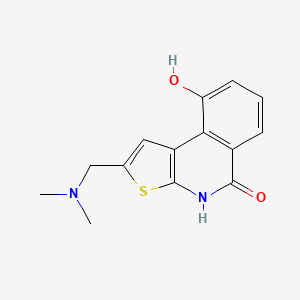
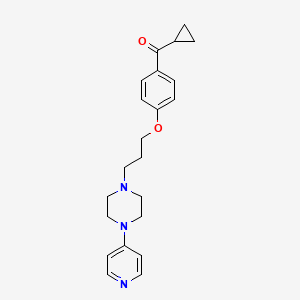
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
